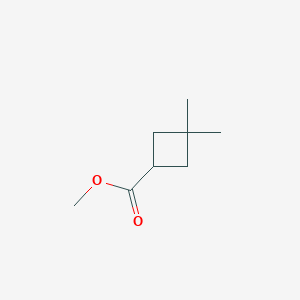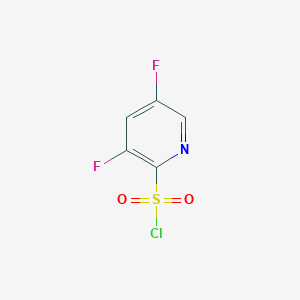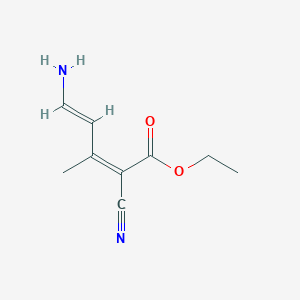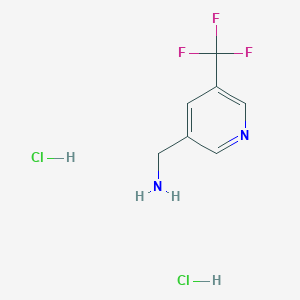
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H7F3N2·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a trifluoromethyl group, which is known for its electron-withdrawing properties
Applications De Recherche Scientifique
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Safety and Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H302 and H318 . This indicates that it is harmful if swallowed and causes serious eye damage. The precautionary statements P280, P305+P351+P338 suggest that protective gloves/eye protection/face protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride typically involves the reduction of 5-(trifluoromethyl)nicotinonitrile. One common method includes dissolving 5-(trifluoromethyl)nicotinonitrile and cobalt(II) chloride hexahydrate in ethanol, followed by the addition of sodium borohydride in batches under an inert atmosphere. The mixture is then stirred at elevated temperatures to complete the reduction process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pyridine derivatives, while reduction can produce different amine compounds.
Mécanisme D'action
The mechanism of action of (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-(Trifluoromethyl)pyridin-2-yl)methanamine: This compound is similar in structure but differs in the position of the trifluoromethyl group.
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: Another related compound with a pyrazole ring instead of a pyridine ring.
Uniqueness
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the design of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
1332529-79-9 |
|---|---|
Formule moléculaire |
C7H8ClF3N2 |
Poids moléculaire |
212.60 g/mol |
Nom IUPAC |
[5-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-1-5(2-11)3-12-4-6;/h1,3-4H,2,11H2;1H |
Clé InChI |
ASKWUJIOAKDPNK-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=C1C(F)(F)F)CN.Cl.Cl |
SMILES canonique |
C1=C(C=NC=C1C(F)(F)F)CN.Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxa-1-azaspiro[3.4]octane](/img/structure/B1396095.png)
![4-[2-(Chlorosulfonyl)ethyl]benzoic acid](/img/structure/B1396096.png)
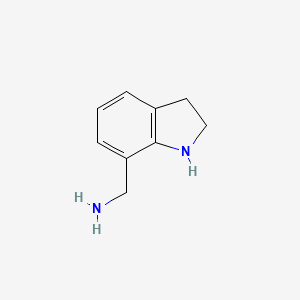
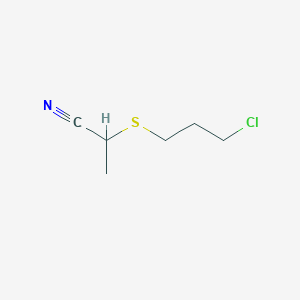
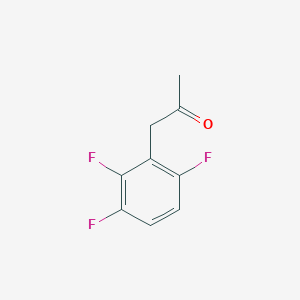
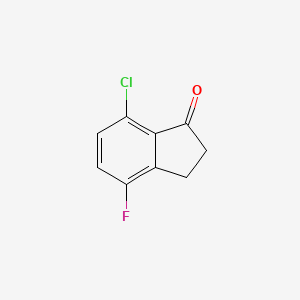
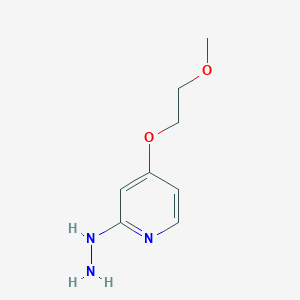
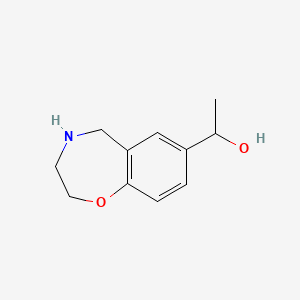
![6-Oxa-2-azaspiro[3.4]octane](/img/structure/B1396107.png)

![(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B1396111.png)
